REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:4][CH2:5][C:6](=O)[CH:7]=1.O.C([O-])=O.[NH4+:18]>CO.[Pd]>[NH2:18][CH:6]1[CH2:5][CH2:4][CH:3]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:2]([CH3:1])[CH2:7]1 |f:2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC=1C(CCC(C1)=O)C(=O)OCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.31 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0.117 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT until the suspension
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolves
|
Type
|
CUSTOM
|
Details
|
to form a solution
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred at 70° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered through Celite® (filter material)
|
Type
|
WASH
|
Details
|
washed with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between EtOAc and water
|
Type
|
ADDITION
|
Details
|
The aqueous portion is diluted with sat. sodium bicarbonate
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
EXTRACTION
|
Details
|
the aqueous is extracted with EtOAc
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CC(C(CC1)C(=O)OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |